Cholesteryl hemisuccinate
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Overview
Description
Cholesteryl hemisuccinate is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with succinic acid. This compound is often used as a detergent in biochemical studies, particularly in the crystallization of membrane proteins. It mimics many properties of cholesterol, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl hemisuccinate can be synthesized through the esterification of cholesterol with succinic anhydride. The reaction typically involves the use of a catalyst, such as pyridine, and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl hemisuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholesteryl succinate.
Reduction: Reduction reactions can convert it back to cholesterol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Cholesteryl succinate.
Reduction: Cholesterol.
Substitution: Various cholesteryl derivatives depending on the substituent.
Scientific Research Applications
Cholesteryl hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a detergent in the crystallization of membrane proteins.
Biology: Mimics cholesterol in lipid bilayers, aiding in the study of membrane dynamics.
Industry: Used in the formulation of liposomes for drug delivery.
Mechanism of Action
Cholesteryl hemisuccinate exerts its effects by integrating into lipid bilayers, mimicking the behavior of cholesterol. It stabilizes membrane proteins and affects membrane fluidity. The compound inhibits DNA polymerase and DNA topoisomerase, leading to the inhibition of DNA replication and repair, which contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, essential for cell membrane structure.
Cholesteryl succinate: An oxidized form of cholesteryl hemisuccinate.
Cholesteryl esters: Various esters of cholesterol with different fatty acids.
Uniqueness
This compound is unique due to its ability to mimic cholesterol while also possessing distinct biochemical properties, such as its inhibitory effects on DNA polymerase and DNA topoisomerase. This makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
4-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNARFZDISHUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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